Cas no 2167856-05-3 (5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole)

5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole
- 2167856-05-3
- EN300-1275385
- 5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole
-
- インチ: 1S/C5H6F2N4S/c1-2-3-11-5(8-9-10-11)12-4(6)7/h2,4H,1,3H2
- InChIKey: MXRVQYRAKMRYRW-UHFFFAOYSA-N
- ほほえんだ: S(C(F)F)C1=NN=NN1CC=C
計算された属性
- せいみつぶんしりょう: 192.02812371g/mol
- どういたいしつりょう: 192.02812371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275385-2500mg |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 2500mg |
$1735.0 | 2023-10-01 | ||
Enamine | EN300-1275385-500mg |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 500mg |
$849.0 | 2023-10-01 | ||
Enamine | EN300-1275385-250mg |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 250mg |
$814.0 | 2023-10-01 | ||
Enamine | EN300-1275385-10000mg |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 10000mg |
$3807.0 | 2023-10-01 | ||
Enamine | EN300-1275385-0.25g |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 0.25g |
$814.0 | 2023-06-08 | ||
Enamine | EN300-1275385-0.5g |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 0.5g |
$849.0 | 2023-06-08 | ||
Enamine | EN300-1275385-1.0g |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1275385-2.5g |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 2.5g |
$1735.0 | 2023-06-08 | ||
Enamine | EN300-1275385-0.05g |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1275385-100mg |
5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |
2167856-05-3 | 100mg |
$779.0 | 2023-10-01 |
5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazoleに関する追加情報
Research Brief on 5-(Difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole (CAS: 2167856-05-3)
The compound 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole (CAS: 2167856-05-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a pharmacophore in drug discovery.
Recent studies have highlighted the synthetic versatility of 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole, particularly in the context of click chemistry and bioorthogonal reactions. The presence of the difluoromethylsulfanyl group enhances the compound's metabolic stability, while the prop-2-en-1-yl (allyl) moiety provides a reactive handle for further functionalization. Researchers have successfully employed this compound in the development of novel enzyme inhibitors, leveraging its ability to form stable interactions with active-site residues.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated promising inhibitory activity against cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and infectious diseases. The difluoromethylsulfanyl group was found to act as a potent warhead, forming covalent bonds with the catalytic cysteine residue. Molecular docking simulations further supported these findings, revealing favorable binding interactions within the enzyme's active site.
Another significant application of 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole lies in its use as a building block for the synthesis of fluorinated heterocycles. Fluorination is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. Recent work has shown that this compound can serve as a precursor for the preparation of fluorinated tetrazole derivatives with enhanced bioavailability and target selectivity.
Ongoing research is exploring the compound's potential in the development of PET (positron emission tomography) radiotracers. The allyl group can be readily modified to incorporate radioactive isotopes, such as fluorine-18, enabling the non-invasive imaging of biological processes in vivo. Preliminary results suggest that derivatives of 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole exhibit favorable pharmacokinetic profiles and target specificity, making them promising candidates for diagnostic applications.
Despite these advances, challenges remain in optimizing the compound's selectivity and reducing potential off-target effects. Future research directions include the development of more efficient synthetic routes, the exploration of structure-activity relationships (SAR), and the evaluation of in vivo efficacy in disease models. Collaborative efforts between chemists, biologists, and clinicians will be crucial to fully realize the therapeutic potential of this intriguing molecule.
2167856-05-3 (5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole) 関連製品
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)
- 123019-22-7(3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)